molecular formula C11H12N2OS B6423851 1,2-Benzisothiazole, 3-(4-morpholinyl)- CAS No. 22801-59-8

1,2-Benzisothiazole, 3-(4-morpholinyl)-

Cat. No.: B6423851
CAS No.: 22801-59-8
M. Wt: 220.29 g/mol
InChI Key: SDSZPAKHNWSFEC-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole, 3-(4-morpholinyl)-: is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its diverse biological activities and is used in various scientific research applications. It is a derivative of benzisothiazole, which is a class of compounds known for their antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of 3-(morpholin-4-yl)-1,2-benzothiazole is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

The compound interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is believed to be beneficial in the treatment of PD, as the most common LRRK2 mutation gives rise to increased kinase activity .

Biochemical Pathways

It is known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, the compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been shown to be brain penetrant, which is crucial for a drug intended to treat a neurological disorder like pd .

Result of Action

The molecular and cellular effects of 3-(morpholin-4-yl)-1,2-benzothiazole’s action are likely to be related to its inhibition of LRRK2. This could potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity in PD, such as neuronal cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazole, 3-(4-morpholinyl)- can be synthesized through various synthetic pathways. One common method involves the reaction of 1,2-benzisothiazole with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisothiazole, 3-(4-morpholinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

1,2-Benzisothiazole, 3-(4-morpholinyl)- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1,2-Benzisothiazole, 3-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzisothiazole derivatives and contributes to its specific applications in research and industry .

Biological Activity

1,2-Benzisothiazole, 3-(4-morpholinyl)- is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a morpholine ring, which enhances its chemical properties and biological efficacy.

The primary biological target for 1,2-benzisothiazole, 3-(4-morpholinyl)- is the Leucine-rich repeat kinase 2 (LRRK2) . Inhibition of LRRK2's kinase activity is significant in the context of treating Parkinson's disease (PD), where mutations lead to increased activity associated with neuronal cell death. The compound's interaction with LRRK2 suggests potential therapeutic benefits in managing PD symptoms and progression.

Biological Activities

1,2-Benzisothiazole, 3-(4-morpholinyl)- exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of benzisothiazole possess notable antimicrobial and antifungal properties. For example, certain derivatives demonstrated selective antifungal activity against various strains while showing minimal antibacterial effects .
  • Anticancer Potential : Research indicates ongoing investigations into the compound's potential as an anticancer agent. Its ability to inhibit specific cellular pathways may contribute to its efficacy in cancer treatment.
  • Toxicity Studies : Toxicity assessments in model organisms like zebrafish embryos have been conducted to evaluate safety profiles. These studies indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential toxicity .

Case Study 1: Antifungal Activity

In a comparative study involving various derivatives of 1,2-benzisothiazole, compounds exhibited selective antifungal activity against Candida species. The study highlighted that specific substitutions on the benzisothiazole framework enhanced antifungal potency while maintaining low toxicity levels .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of 1,2-benzisothiazole derivatives revealed that certain compounds inhibited cell proliferation in cancer cell lines. The mechanism involved modulation of apoptosis-related pathways, suggesting a potential role in cancer therapeutics .

Research Findings Summary

The following table summarizes key findings related to the biological activities of 1,2-benzisothiazole, 3-(4-morpholinyl)-:

Activity Type Findings
AntimicrobialSelective antifungal activity against certain strains; minimal antibacterial effects observed .
AnticancerInhibition of cell proliferation in cancer cell lines; modulation of apoptosis pathways .
ToxicityEvaluated using zebrafish embryos; some derivatives show moderate toxicity levels .

Properties

IUPAC Name

4-(1,2-benzothiazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)11(12-15-10)13-5-7-14-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSZPAKHNWSFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449679
Record name 1,2-BENZISOTHIAZOLE, 3-(4-MORPHOLINYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22801-59-8
Record name 1,2-BENZISOTHIAZOLE, 3-(4-MORPHOLINYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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